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Compound of Interest

Compound Name: DR2313

Cat. No.: B1662944 Get Quote

In the landscape of targeted cancer therapies, inhibitors of poly(ADP-ribose) polymerase

(PARP) have emerged as a significant class of drugs, particularly for tumors with deficiencies in

DNA damage repair pathways. This guide provides a comparative analysis of two such

inhibitors: DR2313 and Veliparib.

It is important to note at the outset that while both compounds are inhibitors of PARP-1 and

PARP-2, there is a substantial disparity in the publicly available research data. Veliparib has

been extensively studied in numerous preclinical and clinical trials for various cancers. In

contrast, information on DR2313 is limited to a single preclinical study investigating its

neuroprotective effects, with no published data currently available in the field of oncology.

Therefore, a direct head-to-head comparison of their anti-cancer efficacy and experimental

protocols is not feasible at this time.

This guide will provide a comprehensive overview of Veliparib, including its mechanism of

action, a summary of its performance in preclinical and clinical settings, and detailed

experimental protocols. A summary of the known information regarding DR2313 will also be

presented to provide a complete picture of the current state of knowledge for both compounds.

Veliparib (ABT-888)
Veliparib is an orally bioavailable small molecule inhibitor of PARP-1 and PARP-2 that has been

extensively investigated in a variety of solid tumors.[1] It was developed by AbbVie and has

been evaluated as a monotherapy and in combination with chemotherapy and radiation.[2]
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Mechanism of Action
Veliparib exerts its anti-cancer effects primarily through the inhibition of PARP enzymes, which

play a crucial role in the repair of single-strand DNA breaks (SSBs) via the base excision repair

(BER) pathway.[1][3] By inhibiting PARP, Veliparib leads to the accumulation of unrepaired

SSBs, which can collapse replication forks during DNA replication, resulting in the formation of

double-strand breaks (DSBs).[1]

In normal cells, these DSBs are efficiently repaired by the homologous recombination (HR)

pathway. However, in cancer cells with deficiencies in the HR pathway, such as those with

mutations in the BRCA1 or BRCA2 genes, the repair of these DSBs is compromised. This

leads to genomic instability and, ultimately, cell death. This concept, where the inhibition of two

DNA repair pathways is lethal to the cell while the inhibition of either one alone is not, is known

as synthetic lethality.[1][3]

Beyond synthetic lethality, Veliparib has also been shown to potentiate the effects of DNA-

damaging agents like chemotherapy and radiation.[2][4] By preventing the repair of DNA

damage induced by these agents, Veliparib can enhance their cytotoxic effects.[2] A secondary

mechanism of action for some PARP inhibitors is "PARP trapping," where the inhibitor locks the

PARP enzyme onto the DNA, creating a toxic lesion. Veliparib is considered to have lower

PARP-trapping activity compared to other PARP inhibitors like olaparib and niraparib.[5][6]
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Figure 1: Mechanism of action of Veliparib leading to synthetic lethality in HR-deficient cells.

Preclinical Data Summary
Preclinical studies have demonstrated Veliparib's efficacy in various cancer models, particularly

those with BRCA mutations. It has shown to enhance the anti-tumor activity of platinum-based

agents and etoposide in small cell lung cancer (SCLC) models.[7] In glioblastoma models,

Veliparib enhanced the lethality of radiation, especially in combination with temozolomide.[1]

Furthermore, Veliparib has demonstrated synergistic activity with chemotherapy in models of

breast cancer, melanoma, and glioblastoma.
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Veliparib has been evaluated in numerous clinical trials across a range of solid tumors.[2] While

it has shown promise in some settings, it has not consistently met its primary endpoints in

several late-stage trials.[2][8]

Table 1: Selected Clinical Trial Data for Veliparib
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Cancer
Type

Trial
Identifier

Phase
Treatment
Arms

Key
Findings

Reference(s
)

Breast

Cancer

BROCADE3

(NCT021636

94)

III

Veliparib +

Carboplatin/P

aclitaxel vs.

Placebo +

Carboplatin/P

aclitaxel

Modest but

statistically

significant

improvement

in

progression-

free survival

(PFS) with

Veliparib.

[9][10]

SWOG

S1416
II

Veliparib +

Cisplatin vs.

Placebo +

Cisplatin

Statistically

significant

improvement

in PFS for

patients with

"BRCA-like"

triple-

negative

breast cancer

(TNBC).[11]

[12]

[11][12]

Ovarian

Cancer

VELIA (GOG-

3005)
III

Veliparib +

Chemotherap

y followed by

Veliparib

maintenance

vs. Placebo +

Chemotherap

y followed by

Placebo

maintenance

Significant

improvement

in PFS with

Veliparib,

particularly in

patients with

BRCA

mutations.

[13]

NCT0144541

8

II Veliparib

monotherapy

Objective

response rate

of 26% in

[14]
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patients with

relapsed/refra

ctory BRCA-

mutant

ovarian

cancer.

Phase II II

Veliparib +

Cyclophosph

amide vs.

Cyclophosph

amide alone

No significant

improvement

in response

rate or PFS

with the

addition of

Veliparib.

[8]

Non-Small

Cell Lung

Cancer

(NSCLC)

NCT0210654

6
III

Veliparib +

Carboplatin/P

aclitaxel vs.

Placebo +

Carboplatin/P

aclitaxel in

squamous

NSCLC

No significant

overall

survival (OS)

benefit in the

primary

endpoint

(current

smokers). A

modest OS

benefit was

observed in

the overall

population.

Phase II II

Veliparib +

Carboplatin/P

aclitaxel vs.

Placebo +

Carboplatin/P

aclitaxel

Improved

PFS and OS

in patients

with

squamous

histology.

[15][16]

Small Cell

Lung Cancer

(SCLC)

NCT0228969

0

II Veliparib +

Carboplatin/E

toposide

Improved

PFS but no

OS benefit.

[17][18]
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followed by

Veliparib

maintenance

vs. Control

Pancreatic

Cancer

NCT0190847

8
I

Veliparib +

Gemcitabine

and

Radiotherapy

Combination

was found to

be safe and

clinically

active.

[19][20]

Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings.

Below are summaries of experimental protocols from key clinical trials of Veliparib.

BROCADE3 (Phase III, Breast Cancer):

Objective: To evaluate the efficacy and safety of Veliparib in combination with carboplatin

and paclitaxel in patients with HER2-negative, germline BRCA-associated advanced or

metastatic breast cancer.

Study Design: Randomized, double-blind, placebo-controlled trial.

Patient Population: Patients with deleterious BRCA1 or BRCA2 germline mutations and

HER2-negative advanced breast cancer, who had received up to two prior lines of cytotoxic

therapy for metastatic disease.

Treatment Arms:

Veliparib + Carboplatin + Paclitaxel

Placebo + Carboplatin + Paclitaxel

Dosing:

Veliparib/Placebo: Administered orally.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.researchgate.net/publication/330247330_A_phase_1_study_of_veliparib_a_PARP-12_inhibitor_with_gemcitabine_and_radiotherapy_in_locally_advanced_pancreatic_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC6412162/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carboplatin and Paclitaxel: Administered intravenously every 21 days.

Endpoints:

Primary: Progression-free survival (PFS).

Secondary: Overall survival (OS), objective response rate (ORR), clinical benefit rate

(CBR).[21]

VELIA (Phase III, Ovarian Cancer):

Objective: To evaluate the efficacy of Veliparib combined with first-line chemotherapy and as

maintenance therapy in newly diagnosed high-grade serous ovarian cancer.

Study Design: Three-arm, randomized, double-blind, placebo-controlled trial.

Patient Population: Patients with previously untreated stage III or IV high-grade serous

ovarian, fallopian tube, or primary peritoneal cancer.

Treatment Arms:

Chemotherapy (Carboplatin and Paclitaxel) + Placebo, followed by Placebo maintenance.

Chemotherapy + Veliparib, followed by Placebo maintenance.

Chemotherapy + Veliparib, followed by Veliparib maintenance.

Endpoints:

Primary: Progression-free survival (PFS).[13]
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Figure 2: A generalized workflow for a randomized clinical trial involving Veliparib.
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DR2313 (PARP Inhibitor XI)
DR2313, also known as PARP Inhibitor XI, is a potent and selective inhibitor of PARP-1 and

PARP-2.

Biochemical Data
Table 2: Biochemical Properties of DR2313

Property Value

Target(s) PARP-1, PARP-2

IC₅₀ (PARP-1) 0.20 µM

IC₅₀ (PARP-2) 0.24 µM

Chemical Name
2-Methyl-3,5,7,8-tetrahydrothiopyrano[4,3-

d]pyrimidin-4-one

Data from MedKoo Biosciences and APExBIO product pages.

Preclinical Data in a Non-Oncology Setting
The only published study on DR2313 investigated its effects in models of cerebral ischemia.

Study: Nakajima H, et al. J Pharmacol Exp Ther. 2005.

Findings:

DR2313 was found to be a potent, selective, competitive, and brain-penetrant PARP

inhibitor.

In in vitro models, DR2313 reduced PARP overactivation and cell death induced by

hydrogen peroxide or glutamate.

In in vivo rat models of both permanent and transient focal ischemia, pretreatment with

DR2313 significantly reduced the cortical infarct volume.
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Conclusion: The study concluded that DR2313 has neuroprotective effects in ischemic brain

injury.

Status in Oncology Research
Currently, there is a lack of published preclinical or clinical studies evaluating the efficacy of

DR2313 in any cancer models. Therefore, its potential as an anti-cancer agent, either as a

monotherapy or in combination with other treatments, remains to be determined.

Summary and Conclusion
This guide provides a detailed overview of Veliparib and a summary of the currently available

information for DR2313.

Veliparib is a well-characterized PARP-1 and PARP-2 inhibitor with a clear mechanism of action

based on synthetic lethality and potentiation of DNA-damaging agents. It has undergone

extensive clinical investigation in a variety of solid tumors, including breast, ovarian, and lung

cancers. While it has shown clinical activity, particularly in tumors with homologous

recombination deficiencies, the results from late-stage trials have been mixed, and it has not

yet gained regulatory approval for any indication.

DR2313 is also a potent PARP-1 and PARP-2 inhibitor. However, its characterization is limited

to a single preclinical study demonstrating neuroprotective effects in models of cerebral

ischemia. There is no publicly available data on its activity in cancer models.

For researchers, scientists, and drug development professionals, Veliparib represents a PARP

inhibitor with a substantial body of data that can inform further research and development in

this class of drugs. The clinical trial designs and outcomes for Veliparib provide valuable

insights into the opportunities and challenges of targeting the PARP pathway in oncology. The

lack of oncology data for DR2313 highlights the vast landscape of compounds that have been

synthesized and characterized for one therapeutic area but may hold untapped potential in

others, warranting further investigation. Future studies are needed to determine if DR2313 has

a role in cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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